REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[CH3:9][O:10][C:11]1[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[C:13]([O:19][CH3:20])[CH:12]=1.Cl>C(O)(=O)C>[CH3:1][N:2]1[CH2:7][CH:6]=[C:5]([C:12]2[C:13]([O:19][CH3:20])=[CH:14][C:15]([O:17][CH3:18])=[CH:16][C:11]=2[O:10][CH3:9])[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
340 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
4 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
87.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature of the reaction mixture below 40° C
|
Type
|
TEMPERATURE
|
Details
|
to cool to 40° C.
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
STIRRING
|
Details
|
stirred for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The precipitate of unreacted 1,3,5-trimethoxybenzene was filtered off
|
Type
|
CUSTOM
|
Details
|
was basified, below 10° C., to pH 11-12
|
Type
|
CUSTOM
|
Details
|
The off white solid obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(=CC1)C1=C(C=C(C=C1OC)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |